2-Ethyl-4-thiocyanatophenol

Description

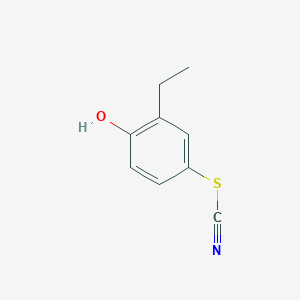

2-Ethyl-4-thiocyanatophenol is a sulfur-containing phenolic compound characterized by a phenol ring substituted with an ethyl group at the 2-position and a thiocyanate (-SCN) group at the 4-position. Its synthesis involves the reaction of 2-ethylphenol with sodium thiocyanate and bromine in methanol under controlled conditions, yielding a white solid with a 70% isolated yield after purification via column chromatography . However, detailed toxicological or pharmacological data remain unreported in the provided sources .

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(3-ethyl-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NOS/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5,11H,2H2,1H3 |

InChI Key |

MCDKHZNVKOTCSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)SC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on sulfur-containing aromatic compounds with analogous substituents or synthesis pathways. Key examples include:

Ethyl 2-Amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

- Structure: Combines a thiophene ring (a sulfur-containing heterocycle) with an amino group, ester group, and a methyl-substituted thiophene moiety.

- Synthesis: Prepared via multicomponent reactions involving thiourea derivatives and alkylating agents. Commercial availability is noted (6 suppliers) .

- Key Differences: While 2-Ethyl-4-thiocyanatophenol is a phenol derivative, this compound is a thiophene-based ester.

Thiophene Fentanyl Derivatives (e.g., Thiophene fentanyl hydrochloride)

- Structure : Features a thiophene ring fused into a fentanyl backbone, a potent opioid agonist.

- Toxicology: Limited toxicological data are available, but structural similarity to fentanyl suggests high biological activity .

- Key Differences: this compound lacks the piperidine and aniline moeties critical for opioid receptor binding. The thiocyanate group may confer distinct metabolic pathways compared to thiophene-based opioids.

Comparative Data Table

Research Findings and Limitations

Reactivity: The thiocyanate group in this compound may participate in nucleophilic substitutions or serve as a precursor for isothiocyanates, whereas thiophene derivatives often undergo electrophilic aromatic substitution .

Biological Activity: No direct studies on this compound’s biological activity are cited. In contrast, thiophene fentanyl derivatives are biologically active but pose significant safety risks .

Synthetic Utility: The high yield (70%) of this compound suggests efficient scalability, while thiophene esters are favored for drug discovery due to modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.